Hydroxy-PEG2-acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydroxy-PEG2 Acid can be synthesized through the reaction of polyethylene glycol with ethylene oxide, followed by the introduction of a carboxylic acid group. The hydroxyl group of polyethylene glycol reacts with ethylene oxide under basic conditions to form a PEG chain with terminal hydroxyl groups. The terminal hydroxyl group is then converted to a carboxylic acid using reagents such as succinic anhydride or chloroacetic acid .
Industrial Production Methods
In industrial settings, the production of Hydroxy-PEG2 Acid involves large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The process typically includes purification steps such as distillation and crystallization to obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions
Hydroxy-PEG2 Acid undergoes various chemical reactions, including:
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride or mesyl chloride.
Common Reagents and Conditions
Esterification: Alcohols, acid catalysts (e.g., sulfuric acid)
Amidation: Amines, coupling agents (e.g., EDC, DCC)
Substitution: Tosyl chloride, mesyl chloride
Major Products Formed
Esters: Formed from esterification reactions
Amides: Formed from amidation reactions
Substituted PEG Derivatives: Formed from substitution reactions
Scientific Research Applications
Hydroxy-PEG2 Acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules, including PROTACs and other PEGylated compounds
Biology: Employed in the development of bioconjugates and drug delivery systems due to its biocompatibility and ability to enhance solubility
Medicine: Utilized in the formulation of pharmaceuticals to improve drug stability, bioavailability, and reduce immunogenicity
Industry: Applied in the production of cosmetics, personal care products, and as a surfactant in various industrial processes
Mechanism of Action
Hydroxy-PEG2 Acid functions as a linker in PROTACs, which are designed to induce the degradation of target proteins. The compound connects two ligands: one that binds to an E3 ubiquitin ligase and another that binds to the target protein. This interaction facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome .
Comparison with Similar Compounds
Hydroxy-PEG2 Acid can be compared with other PEG-based linkers, such as:
Hydroxy-PEG4 Acid: Similar structure but with a longer PEG chain, providing greater flexibility and solubility.
Hydroxy-PEG8 Acid: Even longer PEG chain, offering enhanced solubility and reduced steric hindrance.
Hydroxy-PEG-t-butyl ester: Contains a t-butyl ester group, which can be used for specific applications requiring ester functionality.
Hydroxy-PEG2 Acid is unique due to its optimal chain length, which balances solubility and reactivity, making it a versatile linker for various applications .
Properties
IUPAC Name |
3-[2-(2-hydroxyethoxy)ethoxy]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O5/c8-2-4-12-6-5-11-3-1-7(9)10/h8H,1-6H2,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMSNAEFYMNLDLU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCO)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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